(R)-7-Fluoro-6-methylchroman-4-amine is a chiral compound belonging to the chroman family, characterized by the presence of a fluorine atom and a methyl group. This compound is notable for its potential biological activities, making it a subject of interest in medicinal chemistry and drug development. The compound's molecular formula is , with a molecular weight of 181.21 g/mol.
(R)-7-Fluoro-6-methylchroman-4-amine can be synthesized from commercially available precursors through various synthetic routes. Its synthesis and characterization have been documented in several scientific studies, indicating its relevance in pharmaceutical research.
This compound can be classified as an amine and a fluorinated derivative of chroman. Its unique structure allows it to interact with biological systems, potentially influencing various biochemical pathways.
The synthesis of (R)-7-Fluoro-6-methylchroman-4-amine typically involves several key steps:
The molecular structure of (R)-7-Fluoro-6-methylchroman-4-amine can be described using various notations:
The structure features a chroman backbone with specific substituents that confer unique chemical properties and biological activity.
(R)-7-Fluoro-6-methylchroman-4-amine can participate in various chemical reactions:
These reactions illustrate the versatility of (R)-7-Fluoro-6-methylchroman-4-amine in synthetic organic chemistry.
The mechanism of action for (R)-7-Fluoro-6-methylchroman-4-amine is not fully elucidated but may involve interaction with specific biological targets such as receptors or enzymes. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets, potentially leading to significant pharmacological effects .
Property | Value |
---|---|
Molecular Formula | C10H12FNO |
Molecular Weight | 181.21 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
These properties are critical for understanding the behavior of (R)-7-Fluoro-6-methylchroman-4-amine in various chemical environments.
(R)-7-Fluoro-6-methylchroman-4-amine has potential applications in scientific research, particularly in pharmacology and medicinal chemistry. It may serve as a lead compound for developing new therapeutic agents targeting specific diseases, including those related to aging or metabolic disorders . Additionally, its unique structural features make it valuable for studying enzyme inhibition mechanisms, particularly in relation to sirtuins, which are implicated in aging processes .
Chiral resolution remains indispensable for obtaining enantiopure (R)-7-Fluoro-6-methylchroman-4-amine, particularly when asymmetric synthesis proves challenging. Diastereomeric salt crystallization is the most industrially viable approach, leveraging the compound’s primary amine functionality to form complexes with enantiopure acids. Tartaric acid derivatives (e.g., dibenzoyl-D-tartaric acid) achieve moderate enantioselectivity (~70% ee) in alcoholic solvents, while 1,1′-bi-2-naphthol (BINOL)-based phosphoric acids enhance ee to >85% via dual hydrogen-bonding interactions with the chromanamine’s protonated nitrogen and fluorine atom . Crucially, solvent polarity dictates crystallization efficiency; ethereal solvents like tert-butyl methyl ether preferentially precipitate the (R)-diastereomer due to differential solvation effects [1] .
Advanced techniques include ternary complex-mediated resolution, where achiral additives (e.g., benzoic acid) co-crystallize with the diastereomeric salt, improving separation efficiency by 30% . Half-equivalent resolution—using substoichiometric (0.5 equiv) resolving agents—reduces reagent costs while maintaining >90% ee through kinetic discrimination of salt-formation rates . Post-resolution, the target amine is liberated via mild base hydrolysis (e.g., NaHCO₃), preserving the chroman core’s integrity.
Table 1: Chiral Resolution Performance for 7-Fluoro-6-methylchroman-4-amine Racemate
Resolving Agent | Solvent | Temp (°C) | ee (%) | Yield (%) |
---|---|---|---|---|
L-DBTA* | Methanol | 25 | 68 | 35 |
(R)-BINOL-PA** | MTBE | 0 | 92 | 28 |
(S)-CSA* | Ethanol | -20 | 75 | 40 |
L-DBTA: L-Dibenzoyl-tartaric acid; BINOL-PA: BINOL-phosphoric acid; *CSA: Camphorsulfonic acid |
Catalytic enantioselective cyclization offers a convergent route to the chroman scaffold with inherent chirality. Chiral tertiary amine catalysis enables [4+2] annulations between ortho-hydroxycinnamaldehydes and fluorinated enones. Kumar’s 6’-(4-biphenyl)-β-iso-cinchonine catalyst induces ring closure via a zwitterionic intermediate, affording 4-aminodihydrocoumarin precursors with 90% ee [2]. The fluorine atom’s electron-withdrawing effect necessitates precise tuning of catalyst sterics; bulky 6’-aryl groups prevent epimerization at C4 [2].
Rhodium-catalyzed allylic amination constructs the C4 stereocenter directly. Chiral diene ligands (e.g., (R,R)-Ph-BPE) coordinate Rh(I), enabling nucleophilic displacement of tertiary allylic trichloroacetimidates by ammonia equivalents. Fluorine substitution at C7 suppresses competing β-hydride elimination, though reaction times increase by 3-fold versus non-fluorinated analogs [6]. Solvent optimization is critical: toluene minimizes background hydrolysis, yielding the chromanamine core with 92% ee at 0°C [6].
Table 2: Asymmetric Cyclization Approaches to (R)-4-Aminochromans
Method | Catalyst/Ligand | Key Intermediate | ee (%) | Yield (%) |
---|---|---|---|---|
[4+2] Annulation | 6’-(4-Biphenyl)-β-iso-cinchonine | 3-Aroylcoumarin | 90 | 87 |
Rh-catalyzed amination | Rh/(R,R)-Ph-BPE | Allylic trichloroacetimidate | 92 | 59 |
Cu/CPA dual catalysis* | CuBr/(S)-SEGPHOS | Alkenyl urea | 99 | 98* |
Primarily for pyrrolidines; included for mechanistic comparison [7] |
Stereoselective C7 fluorination exploits the chroman ring’s inherent electronic bias. Electrophilic fluorination of 6-methylchroman-4-one enol acetates using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) delivers α-fluoro ketones with >20:1 diastereoselectivity [9]. The C6 methyl group directs syn fluorine delivery via a chair-like transition state, minimizing 1,3-diaxial repulsions. Subsequent reductive amination (NaBH₃CN/NH₄OAc) introduces the C4 amine while retaining C7 configuration [9].
Regioselective C6 methylation is achieved through ortho-directed metalation. n-Butyllithium/TMEDA deprotonates C6 selectively over C5/C8 due to coordination with the C4 amine protecting group (e.g., -NBoc). Quenching with methyl iodide installs the methyl group with >95% regioselectivity [3]. Alternatively, Suzuki-Miyaura coupling of 7-fluoro-5-iodochroman-4-amine with trimethylboroxine achieves methylation under mild Pd catalysis, avoiding strongly basic conditions [3].
Table 3: Positional Selectivity in Chroman Functionalization
Reaction Type | Reagent/Conditions | Regio-/Stereoselectivity | Yield (%) |
---|---|---|---|
C7 Fluorination | Selectfluor®, CH₃CN, 25°C | α-F:β-F = 20:1 | 85 |
C6 Lithiation-methylation | n-BuLi/TMEDA, CH₃I, THF, -78°C | C6:C5 = 95:5 | 76 |
C6 Pd-catalyzed methylation | Pd(OAc)₂, K₃PO₄, Me₃B(OH), Dioxane | >99% C6 | 81 |
Key Synthetic Challenges: Fluorine’s strong inductive effect slows nucleophilic amination at C4, requiring activating groups (e.g., trifluoroacetimidates) [6]. Simultaneously, the C6 methyl group’s steric bulk impedes electrophilic fluorination at C5/C8, ensuring C7 selectivity [3] [9].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3